3-Phenylthiophene-2,5-dicarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenylthiophene-2,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4S/c13-11(14)9-6-8(10(17-9)12(15)16)7-4-2-1-3-5-7/h1-6H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRQPDAYQVFJPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 3 Phenylthiophene 2,5 Dicarboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentnih.govglobethesis.comchemicalbook.comchemicalbook.comspectrabase.comnih.govnih.govrsc.orggoogle.com
NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)nih.govglobethesis.comchemicalbook.comchemicalbook.comnih.govnih.gov
The ¹H NMR spectrum of 3-Phenylthiophene-2,5-dicarboxylic acid is anticipated to display distinct signals corresponding to each type of proton in the molecule. The acidic protons of the two carboxylic acid groups are expected to appear as a single, broad singlet in the downfield region, typically between 10-13 ppm. libretexts.org This significant deshielding is due to the electronegativity of the oxygen atoms and intramolecular hydrogen bonding.
The protons of the phenyl group will resonate in the aromatic region, generally between 7.0 and 8.5 ppm. Their specific chemical shifts and coupling patterns depend on the substitution pattern. The single proton attached to the thiophene (B33073) ring at the 4-position is expected to appear as a singlet, as it has no adjacent protons. Its chemical shift would be influenced by the anisotropic effects of the adjacent phenyl and carboxylic acid groups. Protons on carbons adjacent to carboxylic acids typically absorb in the 2-3 ppm region, but in this aromatic system, the thiophene proton's shift will be further downfield. libretexts.org
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | Chemical shift is concentration-dependent and disappears upon D₂O exchange. |
| Phenyl Protons (-C₆H₅) | 7.0 - 8.5 | Multiplet | Complex pattern due to ortho, meta, and para protons. |
| Thiophene Proton (H-4) | ~7.5 - 8.0 | Singlet | The precise shift is influenced by the electronic effects of the substituents. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)globethesis.comchemicalbook.comnih.govnih.gov
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. For this compound, the carbonyl carbons of the dicarboxylic acid groups are the most deshielded, expected to resonate in the 160-175 ppm range. libretexts.org
The carbons of the thiophene ring will show four distinct signals. The carbons directly bonded to the electronegative oxygen atoms of the carboxylic acids (C-2 and C-5) and the carbon bonded to the phenyl group (C-3) will be significantly downfield compared to the unsubstituted thiophene. The remaining thiophene carbon (C-4) will appear at a higher field. The phenyl group will exhibit characteristic signals in the aromatic region, typically between 125 and 140 ppm. chemicalbook.comchemicalbook.com
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| Carboxylic Acid (-COOH) | 160 - 175 | Most deshielded carbons in the structure. |
| Thiophene Carbons (C-2, C-5) | 140 - 150 | Attached to carboxylic acid groups. |
| Thiophene Carbon (C-3) | 135 - 145 | Attached to the phenyl group. |
| Thiophene Carbon (C-4) | 125 - 135 | The only thiophene carbon bonded to a hydrogen. |
| Phenyl Carbons (-C₆H₅) | 125 - 140 | Includes the ipso-carbon and the ortho, meta, and para carbons. |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of proton and carbon signals and for confirming the connectivity of the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this compound, COSY would primarily show the coupling network within the phenyl ring, helping to assign the ortho, meta, and para protons. The thiophene proton at the 4-position would not show any COSY correlations as it is a singlet.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It would definitively link the thiophene H-4 signal to the C-4 carbon signal and each phenyl proton to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons, which maps out the complete molecular skeleton. Key expected correlations would include:
The thiophene H-4 proton showing correlations to the adjacent carbons: C-2, C-3, and C-5.
Protons on the phenyl ring showing a correlation to the thiophene C-3, confirming the connection point between the two rings.
The acidic -COOH protons potentially showing correlations to the C-2 and C-5 carbons of the thiophene ring.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprintingchemicalbook.comspectrabase.comnih.govnih.goviosrjournals.org
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.
Fourier Transform Infrared (FT-IR) Spectroscopychemicalbook.comspectrabase.comnih.govnih.goviosrjournals.org
The FT-IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid groups. A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.orgresearchgate.net The C=O stretching vibration of the carboxyl group will give rise to a very strong and sharp absorption band around 1700 cm⁻¹. libretexts.org
Other significant bands include the C=C stretching vibrations of the thiophene and phenyl rings, which typically appear in the 1400-1600 cm⁻¹ region. iosrjournals.orgnih.gov C-H stretching vibrations for the aromatic rings are expected just above 3000 cm⁻¹. iosrjournals.org The region below 1000 cm⁻¹ contains the C-S stretching and various bending modes that contribute to the fingerprint region of the spectrum. iosrjournals.org
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Broad, Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |
| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
| C-O Stretch / O-H Bend | 1200 - 1440 | Medium |
| C-S Stretch | 600 - 800 | Weak to Medium |
Raman Spectroscopyspectrabase.com
Raman spectroscopy complements FT-IR by being particularly sensitive to non-polar, symmetric vibrations. The Raman spectrum of this compound would likely show strong signals for the symmetric stretching vibrations of the aromatic rings. The thiophene ring breathing modes and the C-S stretching vibrations are also expected to be Raman active. nih.govnih.gov The symmetric C=C stretching of the phenyl ring, often weak in the IR spectrum, should produce a strong Raman band. In contrast, the polar O-H and C=O vibrations of the carboxylic acid groups are typically weaker in Raman spectra compared to their intense IR absorptions.
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aromatic Ring Breathing/Stretching | 1550 - 1610 | Strong |
| Thiophene Ring Modes | 1350 - 1450 | Medium to Strong |
| Phenyl Ring Breathing | ~1000 | Strong |
| C-S Stretch | 600 - 800 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about a compound by analyzing its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental composition of the parent ion, thereby confirming the molecular formula. For this compound (C12H8O4S), the theoretical monoisotopic mass is 248.0143 g/mol . HRMS analysis would be expected to yield a measured mass very close to this value, lending strong support to the compound's identity. Predicted collision cross section (CCS) values, which relate to the ion's shape, can also be calculated for different adducts to further aid in identification. uni.lu
Table 1: Predicted HRMS Data for this compound Adducts
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 249.0216 |
| [M+Na]⁺ | 271.0036 |
| [M-H]⁻ | 247.0071 |
Data is theoretical and serves as an example of expected HRMS results.
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the sample with high-energy electrons, causing both ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing characteristic fragment ions that help to piece together its structure.
For this compound, the fragmentation is expected to follow patterns observed for both carboxylic acids and aromatic thiophenes. libretexts.org Key fragmentation pathways would likely include:
Decarboxylation: The loss of one or both carboxyl groups is a common fragmentation pathway for dicarboxylic acids. nih.gov This would result in significant peaks at M-45 (loss of COOH) and M-90 (loss of both COOH groups).
Loss of Hydroxyl Radical: Cleavage of the C-OH bond can lead to a peak at M-17. miamioh.edu
Phenyl Group Fragmentation: The phenyl substituent may also fragment, leading to characteristic aromatic ions.
Thiophene Ring Rupture: Under high energy conditions, the thiophene ring itself can break apart. arkat-usa.org
Table 2: Plausible EI-MS Fragmentation for this compound
| Fragment | Proposed Structure | m/z (Mass-to-Charge Ratio) |
|---|---|---|
| [M]⁺ | C₁₂H₈O₄S⁺ | 248 |
| [M-OH]⁺ | C₁₂H₇O₃S⁺ | 231 |
| [M-COOH]⁺ | C₁₁H₇O₂S⁺ | 203 |
| [M-2COOH]⁺ | C₁₀H₆S⁺ | 158 |
| [C₆H₅]⁺ | Phenyl cation | 77 |
This table represents a hypothetical fragmentation pattern based on established chemical principles.
X-ray Diffraction Analysis for Solid-State Structural Determination
X-ray diffraction techniques are paramount for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.
Table 3: Example Crystallographic Data for a Coordination Polymer Incorporating Thiophene-2,5-dicarboxylic Acid
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 19.74(3) |
| b (Å) | 7.506(11) |
| c (Å) | 10.750(16) |
| β (°) | 103.65(2) |
| Volume (ų) | 1548(4) |
Data from a related cobalt(II) thiophene-2,5-dicarboxylate polymer, illustrating the type of information obtained. researchgate.net
Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, providing information about its bulk purity and crystallinity. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), is characteristic of the compound's crystal structure. While not providing the atomic-level detail of single-crystal analysis, PXRD is crucial for confirming that the bulk of a synthesized sample consists of the desired crystalline phase. cambridge.org The experimental PXRD pattern can be compared to a pattern calculated from single-crystal data to confirm phase identity. This technique is routinely used to characterize new materials, including coordination polymers based on thiophene dicarboxylic acids, ensuring the homogeneity of the synthesized material. rsc.orgresearchgate.net
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and other elements (like sulfur) in a compound. The experimental percentages are then compared to the theoretical values calculated from the proposed molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's empirical formula. For novel coordination polymers synthesized using thiophene-2,5-dicarboxylic acid, elemental analysis is a standard characterization method used to confirm the composition of the final product. rsc.orgresearchgate.net
Table 4: Theoretical Elemental Analysis Data for C₁₂H₈O₄S
| Element | Symbol | Theoretical Mass % |
|---|---|---|
| Carbon | C | 58.06% |
| Hydrogen | H | 3.25% |
| Oxygen | O | 25.78% |
| Sulfur | S | 12.92% |
Calculated based on the molecular formula of this compound.
Computational and Theoretical Investigations of 3 Phenylthiophene 2,5 Dicarboxylic Acid
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It reveals the electrophilic and nucleophilic sites, which are fundamental for understanding and predicting chemical reactivity. researchgate.netnih.gov The MEP map is color-coded: regions of negative potential, typically shown in red and yellow, indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential, colored in blue, signify electron-poor areas prone to nucleophilic attack.
For 3-Phenylthiophene-2,5-dicarboxylic acid, the MEP map would be expected to show the most negative potential (red) concentrated around the oxygen atoms of the two carboxylic acid groups due to their high electronegativity and the presence of lone pairs. These sites represent the primary centers for interactions with electrophiles or for forming hydrogen bonds. Conversely, the most positive potential (blue) would be located on the hydrogens of the carboxylic acid groups, highlighting their acidic nature. The phenyl and thiophene (B33073) rings would likely exhibit intermediate potentials, with the π-electron clouds providing regions of moderate negative potential above and below the plane of the rings. researchgate.netnih.gov Understanding these electrostatic features is vital for predicting intermolecular interactions. nih.gov
Table 1: Illustrative MEP Surface Extrema for this compound This table presents expected values based on typical findings for similar aromatic carboxylic acids.
| Property | Potential Value Range (kcal/mol) | Corresponding Molecular Region |
| Vmin (Minimum Potential) | -60 to -45 | Oxygen atoms of the carboxylic acid groups |
| Vmax (Maximum Potential) | +55 to +70 | Hydrogen atoms of the carboxylic acid groups |
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization and orbital interactions within a molecule. It translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. This analysis is particularly useful for quantifying the stabilizing effects of hyperconjugation and charge transfer. researchgate.netnih.gov
In this compound, NBO analysis would quantify key intramolecular interactions. Significant stabilization would be expected from the delocalization of electron density from the lone pairs (n) of the carboxylic oxygen atoms to the antibonding (π) orbitals of the thiophene and phenyl rings. These n → π interactions contribute to the planarity and stability of the conjugated system. Furthermore, interactions between the filled π orbitals of the phenyl ring and the empty π* orbitals of the thiophene ring (and vice-versa) would describe the electronic communication between the two aromatic systems. The strength of these interactions is measured by the second-order perturbation energy, E(2), where a higher E(2) value indicates a stronger interaction. researchgate.netnih.gov
Table 2: Representative NBO Second-Order Perturbation Energies (E(2)) Expected for this compound This table illustrates significant donor-acceptor interactions based on analyses of related thiophene derivatives. nih.govresearchgate.net
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (O) of C=O | π* (C-C) in thiophene ring | > 20 | Intramolecular charge transfer, resonance |
| LP (O) of C-OH | σ* (C-C) of carboxyl group | ~ 5 | Hyperconjugation |
| π (C-C) of Phenyl ring | π* (C-C) of Thiophene ring | ~ 2-5 | π-system conjugation |
| π (C-C) of Thiophene ring | π* (C-C) of Phenyl ring | ~ 2-5 | π-system conjugation |
Global Chemical Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)
Key descriptors include:
HOMO-LUMO Energy Gap (ΔE): A smaller gap suggests the molecule is more polarizable and reactive. nih.gov
Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."
Electronegativity (χ): The ability of a molecule to attract electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment.
Table 3: Predicted Global Chemical Reactivity Descriptors for this compound Values are illustrative and derived from DFT studies on analogous thiophene compounds. nih.govmdpi.com
| Descriptor | Formula | Predicted Value (eV) | Interpretation |
| HOMO Energy (EHOMO) | - | ~ -6.5 | Electron-donating ability |
| LUMO Energy (ELUMO) | - | ~ -2.0 | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.5 | High kinetic stability, moderate reactivity |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.25 | Moderately hard molecule |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | ~ 4.25 | Good electron-attracting capability |
| Electrophilicity Index (ω) | χ² / (2η) | ~ 4.01 | Strong electrophile |
Conformational Analysis and Stability Studies
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative stabilities. lumenlearning.comlibretexts.org This is particularly important for molecules with rotatable single bonds, like this compound. The key rotational degrees of freedom in this molecule are around the C-C bond connecting the phenyl and thiophene rings, and the C-C bonds linking the carboxylic acid groups to the thiophene ring.
A potential energy surface scan would be performed by systematically rotating the dihedral angle between the phenyl and thiophene rings. This would likely reveal two main stable conformers: a planar (or near-planar) conformation, where π-conjugation across the two rings is maximized, and a twisted conformation, which may be favored to relieve steric hindrance between the ortho-hydrogens of the phenyl ring and the adjacent carboxylic acid group. The relative energies of these conformers determine the molecule's predominant shape in the gas phase or in solution. researchgate.netnih.gov Similar analyses would apply to the orientation of the two carboxylic acid groups, which can influence intramolecular hydrogen bonding. researchgate.net
Table 4: Hypothetical Relative Energies of Key Conformers This table illustrates the expected energetic relationship between planar and twisted forms.
| Conformer | Phenyl-Thiophene Dihedral Angle | Relative Energy (kcal/mol) | Stability Notes |
| Twisted | ~ 40° | 0.00 (Global Minimum) | Favorable balance of steric relief and conjugation. |
| Planar | 0° | ~ 1.5 - 3.0 | Maximized π-conjugation but with steric strain. |
| Perpendicular | 90° | > 5.0 (Transition State) | Minimal conjugation, high energy barrier to rotation. |
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations provide a computational "movie" of a molecule's behavior over time, offering insights into its structural flexibility, conformational changes, and interactions with its environment (e.g., a solvent). rsc.orgnih.govyoutube.com An MD simulation of this compound, particularly in a solvent like water, would be invaluable for understanding its dynamic properties.
Table 5: Typical Parameters for an MD Simulation of a Small Molecule in Water This outlines a standard setup for simulating a molecule like this compound.
| Parameter | Setting/Value | Purpose |
| Force Field | CHARMm, AMBER, or GROMOS | Defines the potential energy function for all atoms. |
| Solvent Model | TIP3P or SPC/E Water | Explicitly models the aqueous environment. |
| System Size | ~10 Å cubic box around the solute | Ensures the molecule does not interact with its periodic image. |
| Simulation Time | 100 - 500 ns | Allows for sufficient sampling of conformational space. nih.gov |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |
| Temperature | 300 K | Simulates physiological or room temperature conditions. |
| Pressure | 1 bar | Simulates atmospheric pressure. |
Role of 3 Phenylthiophene 2,5 Dicarboxylic Acid As a Ligand in Coordination Chemistry
Design Principles for Metal-Organic Frameworks (MOFs) Utilizing 3-Phenylthiophene-2,5-dicarboxylate5.1.1. Self-Assembly Strategies in MOF Synthesis (e.g., Solvothermal, Hydrothermal)5.1.2. Topologies and Architectures of MOFs Derived from 3-Phenylthiophene-2,5-dicarboxylate5.2. Coordination Modes and Binding Affinity of 3-Phenylthiophene-2,5-dicarboxylate with Metal Centers5.3. Structural Characterization of Metal-Organic Frameworks and Coordination Polymers5.4. Tunability of Framework Properties through Ligand and Metal Node Variation5.5. Applications of 3-Phenylthiophene-2,5-dicarboxylate-Based MOFs in Advanced Chemical Systems
Further research and synthesis of MOFs using the 3-Phenylthiophene-2,5-dicarboxylic acid ligand are required before a comprehensive and factual report on its role in coordination chemistry can be compiled.
Applications of 3-Phenylthiophene-2,5-dicarboxylate-Based MOFs in Advanced Chemical Systems
Catalysis and Catalytic Activity Enhancement
A thorough search of existing research reveals no studies where this compound has been employed as a ligand to construct coordination compounds for catalytic applications. Consequently, there is no available data on its role in enhancing catalytic activity for any specific chemical transformations.
Gas Adsorption and Separation Technologies
There is no scientific literature available that reports the synthesis of metal-organic frameworks or coordination polymers using this compound as a linker for the purpose of gas adsorption or separation. Therefore, no data exists on its performance in the storage or selective separation of gases such as carbon dioxide, hydrogen, or hydrocarbons.
Recognition and Sensing Platforms
No published research could be identified that utilizes this compound as a ligand in the development of coordination-based sensors. As a result, there are no findings on its efficacy in the recognition or sensing of specific ions, molecules, or other chemical species.
Incorporation of 3 Phenylthiophene 2,5 Dicarboxylic Acid in Polymer Chemistry and Advanced Materials
Design and Synthesis of Conjugated Polymers and Polythiophenes Containing 3-Phenylthiophene-2,5-dicarboxylic Acid Units
The design of conjugated polymers using this compound leverages the inherent electronic characteristics of the thiophene (B33073) ring. The phenyl group at the 3-position introduces significant steric hindrance, which can disrupt planarity between adjacent monomer units, influencing the polymer's final conformation and electronic properties such as the band gap. However, this substituent also enhances solubility, a critical factor for polymer processing. While direct polymerization of the dicarboxylic acid is challenging for creating extended π-conjugated backbones via typical oxidative or cross-coupling methods, its derivatives (e.g., esters or halides) are key intermediates.
For instance, polythiophene and its derivatives are recognized as a significant class of π-conjugated polymers due to their stability and the ease with which their properties can be modified. researchgate.net The inclusion of a phenyl group, as in poly(3-phenylthiophene), is a known strategy to modify these properties. researchgate.net The dicarboxylic acid functionality at the 2- and 5-positions provides a platform for creating polymers where the thiophene unit is part of a larger conjugated system, often through condensation reactions rather than direct polymerization of the thiophene ring itself.
While the carboxylic acid groups at the 2,5-positions make traditional oxidative and electropolymerization methods for forming a polythiophene backbone challenging, these techniques are foundational to thiophene chemistry and can be applied to related monomers.
Oxidative Polymerization: This technique, commonly using an oxidant like iron(III) chloride (FeCl₃) in a solvent such as chloroform, is a scalable method for synthesizing polythiophenes. researchgate.net The mechanism involves the oxidation of the monomer to a radical cation, which then couples with other monomers or oligomers. researchgate.net For a monomer like this compound, the carboxyl groups would likely need to be protected or converted to a more inert form to prevent side reactions and allow polymerization through the desired C-C coupling at the thiophene ring's 2- and 5-positions, assuming they were not already blocked. However, the primary use of this dicarboxylic acid is in condensation polymerization, which proceeds via the carboxyl groups.
Electropolymerization: This method offers direct synthesis of a polymer film onto an electrode surface, providing a clean and controllable process. researchgate.net The polymerization is initiated by applying a potential sufficient to oxidize the monomer. dtic.mil For thiophene and its derivatives, this results in the formation of a radical cation, which initiates polymerization. winona.edu The rate of polymer growth can be influenced by adding small amounts of more easily oxidized species like 2,2'-bithiophene, which can lower the required polymerization potential. dtic.mil For monomers with carboxylic acid groups, the electrochemical behavior can be complex. Studies on thiophene-3-carboxylic acid have shown that such functional groups can influence the polymerization process and the properties of the resulting polymer film, including its solubility and electrochemical response. doaj.org
A summary of common polymerization techniques for thiophene derivatives is presented below.
| Polymerization Technique | Description | Typical Reagents/Conditions | Key Feature |
| Oxidative Polymerization | Chemical oxidation of monomers to form radical cations that couple to form the polymer chain. researchgate.net | FeCl₃ in Chloroform researchgate.net | Simple, scalable, and cost-effective. researchgate.net |
| Electropolymerization | Electrochemical oxidation of monomers at an electrode surface to directly form a polymer film. researchgate.net | Three-electrode cell, electrolyte (e.g., LiClO₄), solvent (e.g., acetonitrile). winona.edu | Direct film deposition, high purity. researchgate.net |
| Condensation Polymerization | Step-growth polymerization involving the reaction between functional groups (e.g., -COOH and -OH). | Diols, diamines, catalysts (e.g., Sb₂O₃). nih.gov | Precise control over monomer incorporation. |
Regioregularity, the specific arrangement of side chains along a polymer backbone, is a critical factor determining the properties of poly(3-substituted thiophene)s. Well-defined head-to-tail (HT) coupling leads to planar backbones, enhanced π-π stacking, and improved electronic properties like charge carrier mobility. capes.gov.br
Role as a Monomer in Condensation Polymerizations (e.g., Polyesters, Polyamides)
The most direct and significant application of this compound is as an aromatic diacid monomer in condensation polymerization to produce polyesters and polyamides. nih.gov In these reactions, the dicarboxylic acid (or its more reactive derivative, such as a diacyl chloride or dimethyl ester) reacts with a diol or a diamine in a step-growth mechanism. google.comrsc.org
Polyesters: The synthesis of polyesters from thiophene-2,5-dicarboxylic acid (an analogue of the 3-phenyl derivative) has been shown to produce materials with excellent thermal stability and mechanical properties, positioning them as potential bio-based alternatives to petroleum-derived polymers like PET. nih.govmdpi.com Typically, the synthesis is a two-stage melt polycondensation process, often starting with the dimethyl ester of the diacid and a diol in the presence of a catalyst like antimony trioxide. nih.gov The introduction of a phenyl group at the 3-position on the thiophene ring would be expected to:
Increase the rigidity and glass transition temperature (Tg) of the resulting polyester.
Enhance solubility in organic solvents, aiding in characterization and processing.
Potentially disrupt chain packing and crystallinity due to steric hindrance.
Research on copolyesters containing dimethyl 2,5-thiophenedicarboxylate shows that the resulting polymers can have weight-average molar masses ranging from 27,500 to 38,800 g/mol and glass transition temperatures tunable between 70–100 °C. nih.gov
Polyamides: Similarly, this compound can be reacted with diamines to form polyamides (aramids). The resulting polymers would feature a rigid thiophene-based unit in the backbone, potentially leading to materials with high thermal stability and strength, analogous to commercial aramids.
The table below summarizes findings for polyesters made from the related thiophene-2,5-dicarboxylic acid, which provides insight into the expected properties of polymers derived from its 3-phenyl counterpart.
| Polymer System | Co-monomer(s) | Molar Mass (Mw, g/mol ) | Glass Transition (Tg, °C) | Tensile Strength (MPa) |
| Thiophene-aromatic copolyesters nih.gov | Dimethyl 2,5-dimethoxyterephthalate, 1,6-hexanediol | 27,500 - 38,800 | 70 - 100 | 23 - 80 |
| Poly(alkylene 2,5-thiophenedicarboxylate)s bohrium.comnih.gov | Glycols (C3-C6) | - | - | Varies with glycol length |
| Thiophene-aromatic copolyesters nottingham.edu.cn | Adipic acid, various diols | 58,400 - 84,200 | - | up to 6.2 |
Development of Hybrid Materials and Composites with this compound Building Blocks
The dicarboxylate functionality of this compound makes it an excellent candidate for use as an organic linker in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. rsc.org MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands, forming porous, high-surface-area structures. mdpi.com
The rigid, linear nature of the thiophene-2,5-dicarboxylate linker helps in the formation of stable and predictable frameworks. The presence of the phenyl group would add steric bulk and modify the pore environment within the MOF, potentially influencing its properties for applications such as:
Gas Storage and Separation: The modified pore chemistry and size could enhance selectivity for specific gas molecules.
Catalysis: The framework could serve as a scaffold for catalytic sites.
Sensing: The electronic properties of the thiophene ring could be exploited for luminescent sensing applications. mdpi.com
Studies on the unsubstituted thiophene-2,5-dicarboxylic acid have demonstrated its ability to form diverse coordination polymers with metals like zinc, cobalt, and manganese, resulting in one-, two-, and three-dimensional structures. rsc.org For example, reaction with zinc can produce 2D parallelogram-like sheets, while reaction with manganese can yield 3D porous coordination polymers. rsc.org The specific architecture is highly dependent on the metal ion's coordination geometry and the use of other co-ligands. rsc.org
Engineering of Advanced Organic Electronic Materials
Polymers derived from this compound are of interest for organic electronic materials due to the semiconducting nature of the polythiophene backbone. sigmaaldrich.com The electronic properties are highly dependent on the polymer's structure.
In Conjugated Polymers: If a fully conjugated polymer were synthesized, the phenyl substituent would play a major role. It would electronically modify the backbone and its steric bulk would influence the solid-state packing, which is crucial for charge transport. The substitution pattern in poly(3-alkylthiophene)s is known to tune the band gap and solubility. sigmaaldrich.com While increasing steric hindrance can decrease intermolecular charge hopping, it can also improve processability, which is often a necessary trade-off in device fabrication. researchgate.net
Materials based on polythiophene derivatives are foundational to organic electronics, with applications in field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. researchgate.netsigmaaldrich.com For example, regioregular poly(3-hexylthiophene) (P3HT) is a benchmark material in organic solar cells. researchgate.net
Thin Film Fabrication and Device Integration Principles
The translation of a novel polymer into a functional electronic device depends critically on the ability to process it into high-quality thin films. The method of film fabrication strongly influences the polymer's morphology, molecular orientation, and, consequently, device performance.
Common techniques for fabricating thin films from soluble polymers include:
Spin Coating: A solution of the polymer is dropped onto a spinning substrate, resulting in a uniform thin film. This is a widely used method for lab-scale device fabrication. researchgate.net
Drop-Casting: A drop of polymer solution is allowed to evaporate slowly on a substrate.
Friction Transfer: This mechanical technique can create highly oriented films even from insoluble polymers by drawing a compressed pellet of the material across a heated substrate. mdpi.com This method has been shown to produce polythiophene films with a high degree of uniaxial alignment, which is beneficial for anisotropic device functions. mdpi.com
For polymers derived from this compound, solubility is a key consideration. The phenyl group is expected to enhance solubility compared to unsubstituted analogues, making solution-based techniques like spin coating more viable. The carboxylic acid groups themselves can be used to control assembly. In polymers with pendant carboxylic acid chains, hydrogen bonding can direct the formation of ordered structures, and shearing of these solutions can produce films with significant optical and electrical anisotropy. nih.gov This alignment can lead to enhanced charge transport in the direction of the shear, a desirable property for high-performance transistors. nih.gov
Derivatization and Functionalization Strategies for 3 Phenylthiophene 2,5 Dicarboxylic Acid
Esterification and Amidation Reactions at Carboxylic Acid Sites
The carboxylic acid groups are the most straightforward sites for derivatization. Standard organic reactions can convert them into esters, amides, and other acid derivatives, which can alter solubility, reactivity, and coordination behavior.
Esterification: The conversion of the dicarboxylic acid to its corresponding diester is a common and crucial first step for many synthetic applications, such as melt polycondensation for producing polyesters. nih.gov A standard method is the Fischer esterification, which involves heating the carboxylic acid in an excess of alcohol with an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comyoutube.com For instance, 3-phenylthiophene-2,5-dicarboxylic acid can be converted to its dimethyl ester by reacting it with methanol (B129727) in the presence of sulfuric acid. nih.gov This reaction is an equilibrium process, and using a large excess of the alcohol can drive the reaction to a high yield, often exceeding 95%. masterorganicchemistry.com
Amidation: The formation of amides from the carboxylic acid groups introduces new functional possibilities and is key to synthesizing various polymers and pharmacologically relevant molecules. nih.gov Direct reaction with an amine is generally not feasible and requires the use of coupling reagents to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used with additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to form an active ester intermediate, which then readily reacts with an amine. For example, thiophene-2-carboxylic acid derivatives can be coupled with substituted anilines to form the corresponding amides. sigmaaldrich.com
| Reaction Type | Reagents and Conditions | Product Type | Key Features |
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, TsOH), Heat | Diester | Equilibrium reaction; excess alcohol increases yield. masterorganicchemistry.com |
| Esterification | Alcohol, EDCI, NaHCO₃ in H₂O/CH₃CN | Diester | Mild conditions suitable for various functional groups. organic-chemistry.org |
| Amidation | Amine, Coupling Agent (e.g., TBTU, TATU, COMU), Organic Base | Diamide | Fast and efficient for primary and secondary amines. organic-chemistry.org |
| Amidation | Amine, Chloroacetamide Precursor, Base (e.g., Sodium Ethoxide) | Thiophene-2-carboxamide | Involves intramolecular condensation to form the final amide. nih.gov |
Electrophilic Aromatic Substitution on the Thiophene (B33073) and Phenyl Rings
Electrophilic aromatic substitution (SₑAr) is a fundamental reaction for functionalizing aromatic rings by replacing a hydrogen atom with an electrophile. wikipedia.orgmasterorganicchemistry.com In this compound, both the thiophene and phenyl rings can potentially undergo SₑAr, but their reactivity is heavily influenced by the existing substituents.
The two carboxylic acid groups are powerful deactivating groups due to their electron-withdrawing nature. They direct incoming electrophiles to the meta position. In this case, the only available position on the thiophene ring (C4) is meta to both carboxylic acid groups. However, the deactivation is so strong that substitution on the thiophene ring is generally difficult.
The phenyl group is attached to the thiophene ring, which acts as a substituent. The thiophene ring is generally considered electron-donating, directing electrophiles to the ortho and para positions of the phenyl ring. However, the two deactivating carboxylic acid groups on the thiophene ring diminish this effect. Consequently, electrophilic substitution will preferentially occur on the phenyl ring, but may require forcing conditions.
Key SₑAr reactions include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂). masterorganicchemistry.comlibretexts.org
Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce a halogen. wikipedia.org
Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H). libretexts.org
Friedel-Crafts Acylation/Alkylation: Using an acyl chloride or alkyl halide with a strong Lewis acid like AlCl₃. wikipedia.orglibretexts.org These reactions are often challenging on strongly deactivated rings.
| Reaction | Reagents | Predicted Major Product Regiochemistry | Notes |
| Nitration | HNO₃, H₂SO₄ | Substitution at para-position of the phenyl ring. | The nitro group is a strong deactivator for subsequent substitutions. masterorganicchemistry.com |
| Halogenation | Br₂, FeBr₃ | Substitution at para-position of the phenyl ring. | Lewis acid catalyst is required to generate the electrophile. wikipedia.org |
| Sulfonation | Fuming H₂SO₄ | Substitution at para-position of the phenyl ring. | The reaction is often reversible. libretexts.org |
| Friedel-Crafts | R-Cl, AlCl₃ | Not likely to proceed. | The ring system is too deactivated by the dicarboxylic acid groups. libretexts.org |
Cross-Coupling Reactions for Further Phenyl Ring Substitution
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular structures that are difficult to synthesize via other methods. wikipedia.orgwikipedia.org For this compound, these reactions are typically performed on a halogenated derivative (e.g., a bromo- or iodo-substituted version on the phenyl ring) to introduce further diversity.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. harvard.edulibretexts.org It is widely used due to its mild reaction conditions and the low toxicity of the boron-containing reagents. nih.gov For example, a bromo-substituted 3-phenylthiophene (B186537) derivative can be coupled with various aryl or vinyl boronic acids to create biaryl or styrenyl structures. nih.govnih.gov
Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling an organohalide with an alkene. wikipedia.orgorganic-chemistry.org This provides a direct method for vinylation of the phenyl ring on the thiophene scaffold, leading to stilbene-like derivatives. rsc.org
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, creating a C(sp²)-C(sp) bond. wikipedia.orgnih.gov It is an efficient method for introducing alkyne functionalities, which are valuable for further transformations or for their electronic properties. researchgate.netrsc.org Recently, methods for the decarbonylative Sonogashira coupling of carboxylic acids have also been developed, potentially allowing direct coupling without prior conversion to a halide. nsf.gov
| Coupling Reaction | Key Components | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | Organohalide + Boronic Acid/Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Na₂CO₃) harvard.edulibretexts.org | C(sp²)-C(sp²) or C(sp²)-C(sp³) |
| Heck | Organohalide + Alkene | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) wikipedia.orgorganic-chemistry.org | C(sp²)-C(sp²) (vinyl) |
| Sonogashira | Organohalide + Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Amine) wikipedia.orgnih.gov | C(sp²)-C(sp) |
Ring Annulation and Spirocyclic Derivatives from this compound
Advanced derivatization strategies can transform the basic 3-phenylthiophene scaffold into more complex polycyclic and spirocyclic systems. These transformations are critical for developing materials with unique three-dimensional structures and chiral properties.
Ring Annulation: This process involves the construction of a new ring fused to the existing thiophene or phenyl framework. For instance, intramolecular cyclization reactions can be designed from appropriately substituted derivatives. One-pot Suzuki/Sonogashira coupling reactions followed by intramolecular alkyne-carbonyl metathesis have been used to prepare naphthothiophenes from dibromothiophenes, demonstrating a pathway to build new aromatic rings onto the thiophene core. acs.org
Spirocyclic Derivatives: Spiro compounds contain two rings connected by a single common atom. The asymmetric synthesis of thiophene-derived compounds can lead to chiral spiranes. rsc.org For example, by designing substrates with a thiophene structure and utilizing a vinylidene ortho-quinone methide (VQM) intermediate, it is possible to achieve a catalytic asymmetric dearomatization of the thiophene, resulting in thiophene-dearomatized chiral spiranes in high yields and excellent enantioselectivities. rsc.org Such structures are of great interest in medicinal chemistry and materials science. nih.gov
| Derivative Type | Synthetic Strategy | Precursor Requirement | Example Structure Concept |
| Ring Annulation | One-pot cross-coupling followed by intramolecular cyclization. acs.org | Dihalogenated thiophene with ortho-formylarylboronic acids. | Naphthothiophene or other fused polycyclic systems. |
| Spirocyclic | Catalytic asymmetric dearomatization via VQM intermediate. rsc.org | Thiophene substrate designed for intramolecular cyclization. | Spiro-oxindole or other spiro-heterocyclic systems. |
Strategies for Orthogonal Functionalization
Orthogonal functionalization refers to the selective modification of one functional group or site in a molecule in the presence of other, similarly reactive sites. nih.gov This strategy is essential for the controlled, stepwise construction of complex molecules from a multifunctional scaffold like this compound.
Potential orthogonal strategies for this molecule include:
Differentiating the Carboxylic Acids: One carboxylic acid could be selectively protected or activated, allowing the other to be modified independently. For instance, mono-esterification could be achieved under carefully controlled conditions, leaving a free carboxylic acid for subsequent amidation or other transformations.
Selective Ring Functionalization: Exploiting the different reactivity of the thiophene and phenyl rings. While challenging due to the deactivating carboxylic acid groups, conditions could be fine-tuned for a cross-coupling reaction to occur on a halogenated phenyl ring without affecting a potentially more reactive (if unfunctionalized) site on the thiophene ring.
Ambident Nucleophile Approach: In a related context, the principle of orthogonal synthesis has been demonstrated where zwitterionic precursors containing both nitrogen and sulfur nucleophiles react selectively with different electrophiles. nih.gov When treated with ethyl propiolate, they act as nitrogen nucleophiles to form pyrroles, but with dimethyl acetylenedicarboxylate, they behave as sulfur nucleophiles to yield thiophenes. nih.gov This highlights how reagent choice can direct reactivity to a specific site in a multifunctional system, a principle applicable to the selective derivatization of this compound.
Future Research Directions and Emerging Applications
Rational Design of Next-Generation Materials Based on 3-Phenylthiophene-2,5-dicarboxylic Acid
The rational design of novel materials using this compound as a primary ligand is a key area for future research. The focus will be on creating materials with tailored properties by leveraging the specific attributes of this compound.
The introduction of the phenyl group at the 3-position of the thiophene (B33073) ring is expected to influence the topology and properties of metal-organic frameworks (MOFs) and coordination polymers. This substituent can introduce steric effects that control the framework's dimensionality and pore size, potentially leading to materials with unique guest-hosting capabilities. Furthermore, the phenyl group can enhance the thermal and chemical stability of the resulting frameworks. Research in this area will likely focus on synthesizing and characterizing novel MOFs and coordination polymers with various metal ions. For instance, the diverse coordination properties of the parent thiophene-2,5-dicarboxylate have been shown to form one-, two-, and three-dimensional structures depending on the metal ion and auxiliary ligands. rsc.orgespublisher.com The phenyl substituent in this compound could lead to even more complex and potentially more functional architectures.
In the realm of polymer science, this compound can be used to synthesize high-performance polyesters and polyamides. The rigid and aromatic nature of this monomer can lead to polymers with high thermal stability, excellent mechanical properties, and potentially interesting liquid crystalline behavior. The parent compound, thiophene-2,5-dicarboxylic acid, has already been explored for creating bio-based polyesters with promising properties for packaging applications. mdpi.com The addition of the phenyl group could further enhance these properties, making the resulting polymers suitable for advanced engineering applications. Future work will involve the synthesis of a range of polymers and the detailed characterization of their thermal, mechanical, and optical properties.
Integration into Multi-Functional Systems and Hybrid Architectures
A significant future direction lies in the integration of this compound-based materials into multi-functional systems and hybrid architectures. This approach aims to combine the unique properties of this compound with other materials to create synergistic effects and novel functionalities.
One promising avenue is the development of hybrid materials that combine MOFs derived from this compound with conductive polymers or nanoparticles. Such composites could exhibit enhanced catalytic activity, improved sensing capabilities, or novel electronic properties. For example, the incorporation of conductive fillers into a porous MOF matrix could lead to materials suitable for electrochemical energy storage or sensing applications. The inherent porosity of the MOF would allow for efficient mass transport, while the conductive component would provide the necessary electronic pathways.
Another area of interest is the creation of layered materials and thin films for electronic and optoelectronic devices. The thiophene core is a well-known component in organic electronics, and polymers derived from this compound could be designed to have specific semiconducting properties. rsc.org By controlling the assembly of these polymers on surfaces, it may be possible to create highly ordered thin films for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The phenyl group can play a crucial role in controlling the intermolecular packing and, consequently, the charge transport properties of these films.
Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability
The development of efficient and sustainable synthetic routes for this compound and its derivatives is crucial for enabling its widespread use in materials science. Current methods for synthesizing thiophene-2,5-dicarboxylic acid often involve harsh reagents and produce significant waste. globethesis.com Future research will focus on greener and more atom-economical approaches.
This includes the exploration of catalytic methods, such as C-H activation and cross-coupling reactions, to construct the 3-phenylthiophene (B186537) core more efficiently. Microwave-assisted synthesis and flow chemistry are other promising techniques that can reduce reaction times, improve yields, and minimize energy consumption. mdpi.com For instance, a known synthesis of 3,4-diphenylthiophene-2,5-dicarboxylic acid involves the reaction of diethyl-2,2’-thiodiacetate with benzil. globethesis.com Adapting and optimizing such methods for the mono-phenyl derivative will be a key research focus.
Furthermore, the development of synthetic methods that allow for the introduction of various functional groups onto the phenyl ring or the thiophene core will be essential for fine-tuning the properties of the resulting materials. This will enable the creation of a library of this compound derivatives with a range of electronic and steric properties.
Theoretical Predictions Guiding Experimental Research
Theoretical modeling and computational chemistry will play a vital role in guiding the experimental exploration of this compound-based materials. Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structures of novel MOFs, coordination polymers, and organic polymers before their synthesis.
These computational studies can provide valuable insights into the potential properties of new materials, such as their expected porosity, band gap, and mechanical strength. For example, DFT calculations have been used to understand the electronic nature of a Cd(II)-2,5-thiophene dicarboxylato co-ordination polymer, indicating its potential as a semiconducting material. espublisher.com Similar theoretical investigations on materials derived from this compound can help to identify promising candidates for specific applications and guide synthetic efforts towards the most promising targets.
Molecular dynamics simulations can also be used to study the self-assembly behavior of polymers derived from this compound and to understand the interactions between host materials and guest molecules in porous frameworks. This predictive capability can significantly accelerate the discovery and development of new functional materials based on this versatile chemical compound.
Q & A
Q. What are the standard synthetic routes for 3-phenylthiophene-2,5-dicarboxylic acid, and how are intermediates validated?
A common approach involves multi-step organic synthesis, starting with thiophene derivatives functionalized with phenyl groups. For example, ester intermediates (e.g., diethyl esters) are synthesized via nucleophilic substitution or condensation reactions, followed by hydrolysis to yield the dicarboxylic acid. Validation includes:
- FT-IR spectroscopy to confirm carboxylic acid and phenyl group vibrations (C=O stretch ~1700 cm⁻¹, aromatic C–H ~3000 cm⁻¹) .
- NMR spectroscopy (¹H and ¹³C) to verify proton environments and carbon frameworks. For instance, ester intermediates show characteristic ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂) .
- Single-crystal XRD to resolve molecular geometry and hydrogen-bonding patterns .
Q. How is the purity of this compound assessed, and what impurities are common?
Purity is evaluated using:
- HPLC with UV detection (λ ~250–300 nm for aromatic systems) to quantify residual solvents or unreacted intermediates .
- Elemental analysis (C, H, S) to confirm stoichiometry (e.g., deviations >0.3% suggest impurities) .
- Thermogravimetric analysis (TGA) to detect solvent or water residues (weight loss <1% at 150°C is acceptable) .
Common impurities include incomplete hydrolysis products (e.g., monoesters) or oxidized byproducts (e.g., sulfoxides).
Q. What spectroscopic techniques are critical for structural elucidation?
- X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., π-π stacking of phenyl groups) .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., O–H···O hydrogen bonds in crystals) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS [M–H]⁻ peak at m/z 262 for C₁₂H₈O₄S) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Density Functional Theory (DFT) : Predicts reaction pathways and transition states. For example, modeling ester hydrolysis kinetics can optimize acid concentration and temperature .
- Solvent effect simulations : COSMO-RS models identify solvents (e.g., DMF, ethanol) that enhance solubility and reduce side reactions .
- Reaction mechanism validation : Compare computed IR/NMR spectra with experimental data to confirm intermediates .
Q. How can coordination polymers or MOFs incorporating this compound be designed for gas adsorption?
- Ligand functionalization : The phenyl group enhances π-π interactions for aromatic guest adsorption (e.g., benzene, toluene). The thiophene ring provides sulfur sites for selective CO₂ binding .
- Metal selection : Cu(II) or Zn(II) ions form stable frameworks with high surface areas. For example, Cu-TDC (thiophene dicarboxylate) frameworks show BET surface areas >500 m²/g .
- Post-synthetic modification : Introduce amino groups via ligand substitution to improve H₂O affinity .
Q. How to resolve contradictions in catalytic activity data for derivatives of this compound?
- Control experiments : Compare catalytic performance under identical conditions (e.g., HI vs. H₂SO₄ in hydrogenolysis) .
- In-situ spectroscopy : Monitor reaction progress via FT-IR or Raman to identify active intermediates (e.g., iodide vs. proton roles in C–O bond cleavage) .
- Kinetic isotope effects (KIE) : Differentiate between proton-coupled electron transfer (PCET) and radical mechanisms .
Q. What strategies mitigate challenges in crystallizing this compound?
- Solvent screening : Use mixed solvents (e.g., DMF/water) to balance solubility and nucleation rates .
- Additive engineering : Introduce templating agents (e.g., 4,4′-bipyridine) to stabilize crystal packing .
- Temperature gradients : Slow cooling (0.5°C/hour) promotes large, defect-free crystals for XRD .
Q. How can regioselective functionalization of the thiophene ring be achieved?
- Directed ortho-metalation : Use lithium bases (e.g., LDA) to deprotonate specific positions, followed by electrophilic quenching .
- Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids introduces substituents at the 3-position .
- Protecting group strategies : Temporarily block carboxylic acids with tert-butyl esters to direct reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
